Almokalant

Description

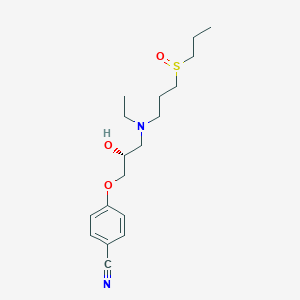

Almokalant (chemical name: (4-(3-ethyl(3-propylsulfinyl)propyl)amino)-2-hydroxy-propoxy)-benzonitrile) is a selective Class III antiarrhythmic agent that blocks the rapid delayed rectifier potassium current (IKr) encoded by the hERG (human ether-à-go-go-related gene) channel. Clinical studies demonstrated its efficacy in terminating paroxysmal supraventricular tachycardias (PSVT) and suppressing reentrant arrhythmias by increasing atrial effective refractory periods (AERP) and QT intervals . Pharmacokinetic studies revealed a plasma half-life of ~3 hours, dose-proportional exposure, and glucuronidation as the primary metabolic pathway via UGT1A9 and UGT2B7 . However, its clinical development was halted due to teratogenic risks linked to embryonic hypoxia and arrhythmia .

Properties

IUPAC Name |

4-[3-[ethyl(3-propylsulfinylpropyl)amino]-2-hydroxypropoxy]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O3S/c1-3-11-24(22)12-5-10-20(4-2)14-17(21)15-23-18-8-6-16(13-19)7-9-18/h6-9,17,21H,3-5,10-12,14-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMHOBBKJBYLXFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)CCCN(CC)CC(COC1=CC=C(C=C1)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40869693 | |

| Record name | Almokalant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123955-10-2 | |

| Record name | Almokalant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123955-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Almokalant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Route Development

Retrosynthetic Analysis

Almokalant’s structure can be dissected into three key fragments:

- Benzonitrile Core : 4-Hydroxybenzonitrile serves as the aromatic backbone.

- Hydroxypropoxy Linker : Derived from epichlorohydrin or glycidol.

- Sulfoxide-Amide Side Chain : Synthesized via sequential alkylation and oxidation.

The convergent synthesis strategy involves coupling these fragments through nucleophilic substitution and oxidation (Fig. 1).

Stepwise Synthesis Protocol

Synthesis of the Amine Side Chain

The tertiary amine moiety, N-ethyl-N-(3-(propylsulfinyl)propyl)amine, is prepared in two stages:

- Thioether Formation :

- Amine Alkylation :

Oxidation to Sulfoxide

The thioether intermediate is oxidized to sulfoxide using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA):

- Conditions : 0–5°C, 2 hours, stoichiometric H₂O₂ in methanol.

- Challenges : Over-oxidation to sulfone is minimized by controlling temperature and reaction time.

Coupling with the Hydroxypropoxy Linker

Epichlorohydrin is reacted with 4-hydroxybenzonitrile to form the epoxy intermediate, which is subsequently opened by the sulfoxide-amine:

- Epoxide Formation :

- Amine-Mediated Epoxide Opening :

Final Purification

Crude this compound is purified via:

Analytical Characterization

Scalability and Industrial Production

Pilot-Scale Synthesis

A representative 10-kg batch process achieves:

Environmental Considerations

- Solvent Recovery : Methanol and ethyl acetate are recycled via distillation (85% efficiency).

- Waste Streams : Sulfur-containing byproducts are treated with oxidizing agents before disposal.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Epoxide Opening | High regioselectivity | Racemic product | 42 |

| Mitsunobu Coupling | Stereochemical control | Costly reagents (DIAD, Ph₃P) | 38 |

| Direct Alkylation | Simplicity | Low efficiency | 28 |

Chemical Reactions Analysis

Types of Reactions

Almokalant undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxide derivatives.

Reduction: Reduction reactions can convert the sulfoxide group back to the sulfide form.

Substitution: Nucleophilic substitution reactions can occur at the benzonitrile moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxide derivatives, reduced sulfide forms, and substituted benzonitrile compounds .

Scientific Research Applications

Almokalant is a Class III antiarrhythmic agent that functions as a potassium channel blocker, specifically inhibiting the rapid component of the delayed rectifier potassium current (Ikr), which is crucial for cardiac repolarization. It is used primarily in cardiology for the treatment of cardiac arrhythmias.

Management of Arrhythmias

This compound is used for treating various types of arrhythmias due to its potassium channel blocking properties. It acts as a selective blocker of the delayed outward potassium current (Ikr) in heart cells, prolonging the action potential duration in heart cells, which helps to regulate heart rhythm and prevent arrhythmias. this compound has been studied for its proarrhythmic effects, particularly in relation to the rate of infusion, QT dispersion, and early afterdepolarizations.

Research Findings: this compound's effects on sustained reentrant supraventricular tachycardias have been investigated . this compound caused bundle branch block and 2:1 AV block during sustained supraventricular tachycardia . These findings emphasize the importance of studying drug effects at rates in the range of clinical tachycardias that expose the conduction system to the limits of its refractoriness .

Electrophysiological Effects

This compound exhibits pure Class III effects with no signs of beta-blockade or unwanted hemodynamic effects . this compound significantly prolonged the QTend intervals during sinus rhythm and during TAS at 100 beats/min and increased the effective refractory period of the atria (AERP) . There was no alteration in either the cardiac conduction (PQ and QRS), or blood pressure (BP) sinus node function, or the ERP of the atrioventricular (AV) node .

Effects on Tachycardia: this compound can increase the RR interval during tachycardia and prolong the QT interval during tachycardia . Bundle branch block during tachycardia developed during this compound infusion . Rapid baseline tachycardia, increasing this compound dose, and an increasing number of induced tachycardias correlated with the appearance of bundle branch block .

Comparative Analysis with Other Antiarrhythmic Agents

This compound shares similarities with other antiarrhythmic agents but possesses unique characteristics that distinguish it from them.

| Compound Name | Class | Mechanism of Action | Unique Features |

|---|---|---|---|

| Dofetilide | Class III | Potassium channel blocker | Selective IKr blocker; less teratogenic risk |

| Sotalol | Class III | Potassium channel blocker | Also has beta-blocking properties |

| Ibutilide | Class III | Potassium channel blocker | Rapid onset; primarily used for acute settings |

This compound's unique mechanism as a selective IKr blocker and its specific pharmacokinetic profile set it apart from these compounds.

Experimental Studies

Animal Studies: Anaesthetized rabbits or cats were given a continuous infusion of methoxamine and this compound, and the effects on incidence of torsade de pointes and QT dispersion were examined. The rate of infusion of repolarization delaying agents may influence the dispersion of repolarization and play a decisive role in the initiation of torsade de pointes.

Variability of APD: H 345/52 and this compound prolonged APD to a similar degree but increased the temporal variability of APD differently . this compound prolonged the Purkinje fiber APD preferentially, whereas H 345/52 homogeneously prolonged APD in both tissue types .

Clinical Trials

In a Scandinavian multicenter, placebo-controlled trial, the antiarrhythmic efficacy of this compound was investigated in patients with paroxysmal supraventricular tachycardia . The study included patients with reciprocating tachycardia due to either Wolff-Parkinson-White (WPW) syndrome or atrioventricular nodal reentry tachycardia (AVNRT) and were studied with transesophageal atrial stimulation .

Safety and Tolerance

This compound was well-tolerated in studies, and the only side effect noted was a brief metallic taste after a high dose . T-wave morphology changes of short duration were observed, sometimes with the development of pronounced, biphasic T waves, corresponding to high plasma peak values .

Other Applications

Mechanism of Action

Almokalant exerts its effects by selectively blocking the rapid component of the delayed rectifier potassium current (I_Kr) in cardiac cells. This blockade prolongs the action potential duration and refractory period, thereby stabilizing abnormal heart rhythms. The molecular targets of this compound include potassium channels, specifically the hERG (human Ether-à-go-go-Related Gene) channels .

Comparison with Similar Compounds

Dofetilide

- Both drugs exhibit high ligand efficiency (LipE > 5) and clogP ~2.5, correlating with potent hERG inhibition (IC50 < 10 nM) .

- Efficacy : Dofetilide is approved for atrial fibrillation, whereas Almokalant showed comparable efficacy in terminating PSVT (56% termination rate at 150 nM plasma concentration) .

- Pharmacokinetics : Dofetilide has a longer half-life (~10 hours) and is renally excreted, whereas this compound’s shorter half-life (~3 hours) necessitates frequent dosing .

- Safety: Both drugs carry proarrhythmic risks (e.g., torsades de pointes). However, this compound’s teratogenicity in animal models (limb defects, renal agenesis) was more pronounced, contributing to its discontinuation .

E-4031

- Mechanism : E-4031 is a prototypical IKr blocker used in preclinical studies. Unlike this compound, it demonstrates "trapping" within hERG channels during rest, leading to sustained APD prolongation .

- Efficacy : Both drugs prolong QT intervals, but this compound’s effects on atrial refractoriness are more clinically relevant for PSVT .

- Teratogenicity : E-4031 and this compound induce embryonic bradycardia and hypoxia, but this compound’s stage-specific skeletal defects (e.g., limb reductions) are better documented .

Tedisamil

- Mechanism : Tedisamil blocks multiple potassium channels (IKr, IKur, Ito) and has vagolytic effects, unlike this compound’s selective IKr inhibition .

- APD Prolongation: Tedisamil causes monotonic APD prolongation without use-dependent effects, whereas this compound’s open-channel block intensifies with pacing .

- Clinical Use : Tedisamil’s broader ion channel profile limits its utility in arrhythmia subtypes sensitive to pure IKr blockade.

Sotalol

- Mechanism : Sotalol combines Class III (IKr blockade) and β-blocking activities, unlike this compound’s pure Class III effect.

- Efficacy : Sotalol is effective in ventricular and supraventricular arrhythmias but carries higher risks of hypotension and bradycardia .

- Teratogenicity : Both drugs are linked to embryonic hypoxia, but this compound’s malformations (e.g., cleft palate) occur at lower doses .

Data Tables

Table 1: Pharmacological Properties

Key Research Findings

- Mechanistic Differences: this compound’s open-channel block contrasts with E-4031’s trapping and tedisamil’s multi-channel effects, influencing their proarrhythmic potentials .

- Teratogenicity : this compound, dofetilide, and cisapride induce embryonic hypoxia via IKr blockade, but this compound’s stage-specific defects (GD 13 in rats) highlight its unique developmental toxicity .

- Metabolism : this compound’s glucuronidation (UGT1A9/2B7) underpredicted in vitro clearance, a common issue for P450-independent drugs .

Biological Activity

Almokalant is a selective potassium channel blocker classified as a class III antiarrhythmic agent. It has been extensively studied for its effects on cardiac arrhythmias, particularly in the context of supraventricular tachycardia. This article presents a detailed overview of the biological activity of this compound, including its mechanisms, clinical efficacy, and metabolic pathways.

This compound primarily acts by blocking the delayed outward potassium current (I_K) in cardiac myocytes, which is crucial for repolarization during the cardiac action potential. This blockade prolongs the action potential duration and refractory period, thereby reducing the likelihood of reentrant arrhythmias. The compound's selectivity for potassium channels makes it a valuable tool in managing conditions characterized by abnormal heart rhythms.

Case Studies and Clinical Trials

A significant multicenter, placebo-controlled trial assessed the antiarrhythmic efficacy of this compound in patients with paroxysmal supraventricular tachycardia. The study involved 87 patients with a mean age of 50 years, divided into groups receiving various concentrations of this compound (20, 50, 100, and 150 nM). The results indicated a dose-dependent response in terminating induced tachycardia:

| This compound Concentration (nM) | Patients with Termination (%) |

|---|---|

| Placebo | 15% (3/20) |

| 20 | 19% (7/36) |

| 50 | 28% (10/36) |

| 100 | 40% (14/35) |

| 150 | 56% (5/9) |

These findings suggest that higher concentrations of this compound significantly enhance its efficacy in terminating tachycardia episodes .

Pharmacokinetics and Metabolism

This compound undergoes extensive metabolism in the liver and kidneys, primarily through glucuronidation. Research indicates that it forms several isomeric glucuronides, which are detectable in human urine. The metabolic pathways involve various enzymes that contribute to the drug's pharmacokinetic profile, influencing both its therapeutic effects and potential side effects .

Safety Profile and Side Effects

While this compound demonstrates significant antiarrhythmic properties, it is associated with certain risks. The drug can induce torsades de pointes (TdP), a potentially life-threatening arrhythmia characterized by prolonged QT intervals. Studies have shown that this compound can lead to increased repolarization duration and early afterdepolarizations (EADs), raising concerns about its safety profile in susceptible populations .

Q & A

Q. What is the primary mechanism of action of Almokalant, and how does it influence cardiac electrophysiology in experimental models?

this compound is a selective blocker of the hERG (human ether-à-go-go-related gene) potassium channel, which mediates the rapid delayed rectifier potassium current () critical for cardiac repolarization. By inhibiting , this compound prolongs the action potential duration (APD) and QT interval, increasing the risk of early afterdepolarizations (EADs) and torsade de pointes (TdP) arrhythmias. Experimental protocols often use rabbit ventricular myocytes or embryonic cardiomyocyte models to assess its effects, measuring APD prolongation and QT dispersion .

Q. What standardized methodologies are recommended for assessing this compound's proarrhythmic risk in preclinical studies?

Key methodologies include:

- In vitro hERG blockade assays : High-throughput screening using protocols like the IonWorks electrophysiological platform to quantify drug-binding kinetics and concentration-dependent inhibition .

- In vivo ECG monitoring : Measure QT interval prolongation and heart rate variability in animal models (e.g., rabbits or dogs) under controlled infusion rates, as faster infusion rates correlate with higher arrhythmia risk .

- Ex vivo tissue studies : Use isolated Purkinje fibers or ventricular wedges to evaluate transmural dispersion of repolarization (TDR), a marker of TdP susceptibility .

Q. How do researchers validate this compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties across species?

Comparative studies employ:

- In vitro metabolism assays : Liver microsomes from humans, rats, and rabbits to identify species-specific metabolic pathways (e.g., CYP450 involvement) .

- Allometric scaling : Predict human PK parameters (e.g., clearance, volume of distribution) from preclinical data, adjusting for interspecies differences in protein binding and metabolic rates .

- PD modeling : Relate plasma concentrations to QT interval changes using Hill equations or Markov models to simulate dynamic drug-channel interactions .

Advanced Research Questions

Q. How can contradictory findings on this compound's teratogenicity be reconciled across studies?

this compound induces embryonic cardiac arrhythmias and hypoxia-linked malformations (e.g., skeletal defects) in rodent models during gestational days (GD) 11–13 but not GD15. This stage-specific toxicity arises from developmental differences in dominance: embryonic cardiomyocytes rely heavily on for repolarization early in gestation, making them susceptible to blockade. Later stages utilize alternative currents (e.g., ), reducing vulnerability. Researchers must standardize exposure timing and use whole-embryo culture with microelectrode array (MEA) recordings to capture transient arrhythmic events .

Q. What advanced computational approaches improve predictions of this compound-induced APD prolongation?

State-of-the-art methods include:

- Markov modeling : Simulate drug binding to hERG channel states (open, closed, inactivated) to predict use-dependent effects. For this compound, this reveals faster unblocking kinetics at depolarized potentials, reducing APD prolongation at higher pacing rates .

- In silico action potential (AP) models : Integrate hERG blockade data with other ionic currents (e.g., , ) in species-specific cardiac models (human, canine) to quantify APD variability and TdP risk .

- Machine learning : Train classifiers on high-throughput hERG screening data to rank this compound's arrhythmogenic potential relative to other blockers .

Q. What experimental designs address the paradox of this compound's concentration-dependent arrhythmia risk?

While this compound increases TdP risk at therapeutic concentrations, supra-therapeutic levels may paradoxically reduce risk due to multi-channel effects (e.g., sodium or calcium channel blockade). To study this:

- Multi-channel profiling : Screen this compound against a panel of cardiac ion channels (hERG, Nav1.5, Cav1.2) to identify off-target effects at high concentrations .

- Dose-response studies in Langendorff hearts : Perfuse isolated hearts with escalating this compound doses while monitoring arrhythmia incidence and conduction velocity .

- Population-based modeling : Simulate inter-individual variability in channel expression to predict "at-risk" subgroups .

Q. How do researchers differentiate this compound's direct cardiac effects from hypoxia-mediated teratogenicity?

- Hypoxia biomarkers : Measure embryonic lactate levels or HIF-1α expression after this compound exposure to confirm hypoxia .

- Rescue experiments : Co-administer antioxidants (e.g., N-acetylcysteine) or mechanical oxygen supplementation to determine if toxicity is hypoxia-reversible .

- Genetic models : Use -knockout embryos to isolate hypoxia-independent effects .

Methodological Considerations for Data Interpretation

Q. What statistical approaches are critical for analyzing this compound's arrhythmogenic data with high variability?

- Short-term variability (STV) of repolarization : Calculate STV as from 30 consecutive APDs. STV > 5 ms correlates with TdP risk in this compound-treated models .

- Multivariate regression : Adjust for covariates like heart rate, serum potassium levels, and infusion rate in clinical or preclinical datasets .

- Meta-analysis : Pool data from studies with conflicting results (e.g., teratogenicity vs. safety in late gestation) to identify moderators like exposure timing or species .

Q. How can researchers optimize in vitro-in vivo extrapolation (IVIVE) for this compound?

- Physiologically based pharmacokinetic (PBPK) modeling : Incorporate tissue-specific hERG expression and plasma protein binding data to predict cardiac concentrations .

- Quantitative systems pharmacology (QSP) : Link hERG blockade to APD changes using human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) .

- Cross-species PD scaling : Normalize hERG inhibition potency (IC50) by accounting for differences in channel gating between species .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.